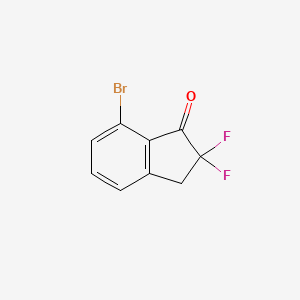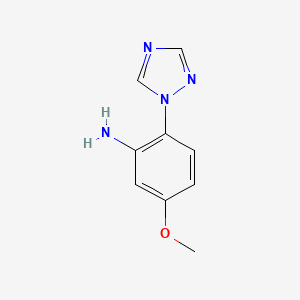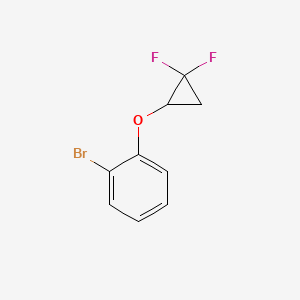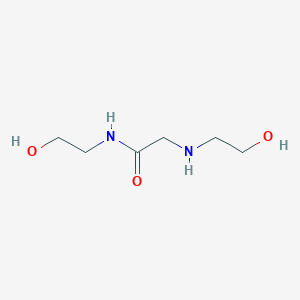
Heheaa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-(2-hydroxyethylamino) acetamide, commonly referred to as Heheaa, is an ethanolamine derivative. It has been identified as a potent effector of PipR-mediated gene regulation in the plant endophyte Pseudomonas GM79 . This compound plays a significant role in plant-bacterial communication, particularly in the interactions between bacteria and their plant hosts .
Méthodes De Préparation
Heheaa forms spontaneously from ethanolamine, a component of plant phospholipids . The synthesis involves the reaction of ethanolamine with acetic acid derivatives under specific conditions.
Analyse Des Réactions Chimiques
Heheaa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions involving this compound typically result in the formation of simpler ethanolamine derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Heheaa has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ethanolamine derivatives in various chemical reactions.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mécanisme D'action
Heheaa exerts its effects by binding to specific transporter proteins in bacterial cells. This binding requires an ATP-binding cassette-type active transport system, and the periplasmic substrate-binding protein (SBP) of that system binds this compound . The polar atoms of this compound are recognized by hydrogen-bonding interactions, and additional SBP residues contribute to the binding site . This binding mode activates PipR-mediated gene regulation, influencing the expression of various genes in response to plant-derived chemicals .
Comparaison Avec Des Composés Similaires
Heheaa is unique due to its specific binding to PipR-associated SBPs and its role in plant-bacterial communication. Similar compounds include other ethanolamine derivatives and acyl-homoserine lactone (AHL)-responsive quorum-sensing regulators . unlike AHLs, this compound does not respond to AHLs and instead responds to effector chemicals present in plant tissues .
Similar compounds:
- N-(2-hydroxyethyl)-2-(2-hydroxyethylamino) acetamide (this compound)
- Acyl-homoserine lactone (AHL)
- Ethanolamine derivatives
Propriétés
Numéro CAS |
144236-39-5 |
|---|---|
Formule moléculaire |
C6H14N2O3 |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-2-(2-hydroxyethylamino)acetamide |
InChI |
InChI=1S/C6H14N2O3/c9-3-1-7-5-6(11)8-2-4-10/h7,9-10H,1-5H2,(H,8,11) |
Clé InChI |
IXMVWXRQTPARRA-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


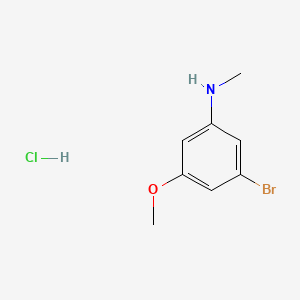
![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
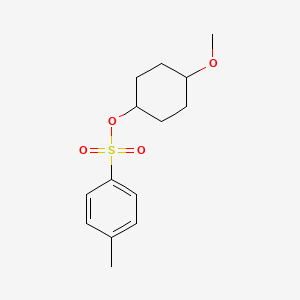

![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)


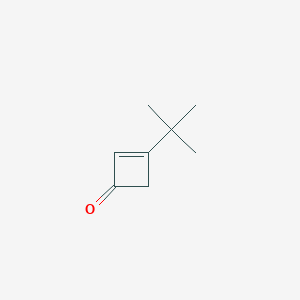
![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
